N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

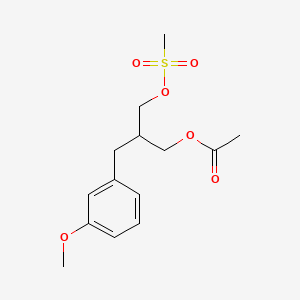

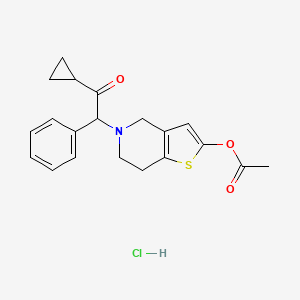

“N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester” is an impurity of Lisinopril , a medication of the angiotensin-converting enzyme inhibitor class that is used to treat high blood pressure . It has a molecular formula of C32H49N3O7 and a molecular weight of 587.75 .

Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-1- [(2S)-2- [(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6- (phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

This compound appears as a light yellow oil . It is soluble in DMSO and Methanol . It should be stored at -20°C .科学的研究の応用

Pharmacological Efficacy in Various Patient Populations

Lisinopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated efficacy in lowering blood pressure in elderly patients with hypertension. Clinical trials have shown that lisinopril effectively reduces blood pressure in this demographic, with a significant portion of elderly patients responding positively to treatment. The dosage effective for elderly patients typically ranges from 2.5 to 40 mg/day, requiring adjustments for those with significant renal impairment. Additionally, lisinopril has been effective in treating congestive heart failure, improving exercise duration and left ventricular ejection fraction without significantly affecting ventricular ectopic beats. It has shown similar efficacy to enalapril and digoxin and is either comparable or superior to captopril in most endpoints. Economic studies suggest that lisinopril is a cost-saving option compared with other ACE inhibitors in some markets, especially when adhering to the GISSI-3 protocol for acute myocardial infarction. Moreover, lisinopril treatment in patients with diabetic nephropathy and hypertension has resulted in controlled blood pressure and either improved or maintained albuminuria levels, comparable or superior to those achieved with calcium channel blockers, diuretics, and beta-blockers (Langtry & Markham, 1997).

Renoprotective Effects and Management of Diabetes Mellitus Complications

Lisinopril preserves renal function in hypertensive patients with non-insulin-dependent or insulin-dependent diabetes mellitus (NIDDM or IDDM) and early or overt nephropathy without adversely affecting glycemic control or lipid profiles. Evidence suggests that lisinopril's renoprotective effects may surpass those of comparator drugs such as calcium channel blockers, diuretics, and beta-blockers, despite similar antihypertensive efficacy. The EUCLID trial highlighted lisinopril's renoprotective nature in normotensive patients with IDDM and microalbuminuria. Furthermore, lisinopril has shown benefits beyond nephropathy management, including potential slowing of retinopathy progression and preliminary evidence of neurological function improvement. Post-hoc analysis from the GISSI-3 trial indicates a mortality reduction in diabetic patients post-myocardial infarction when lisinopril is administered early. The drug's tolerability profile is consistent with ACE inhibitors, with no additional risk of hypotension or renal dysfunction in diabetic patients experiencing acute myocardial infarction (Goa, Haria, & Wilde, 1997).

特性

IUPAC Name |

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h5,8-9,15-16,24,26-28,34H,3-4,6-7,10-14,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMYWPGUYUKPHF-KCHLEUMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)